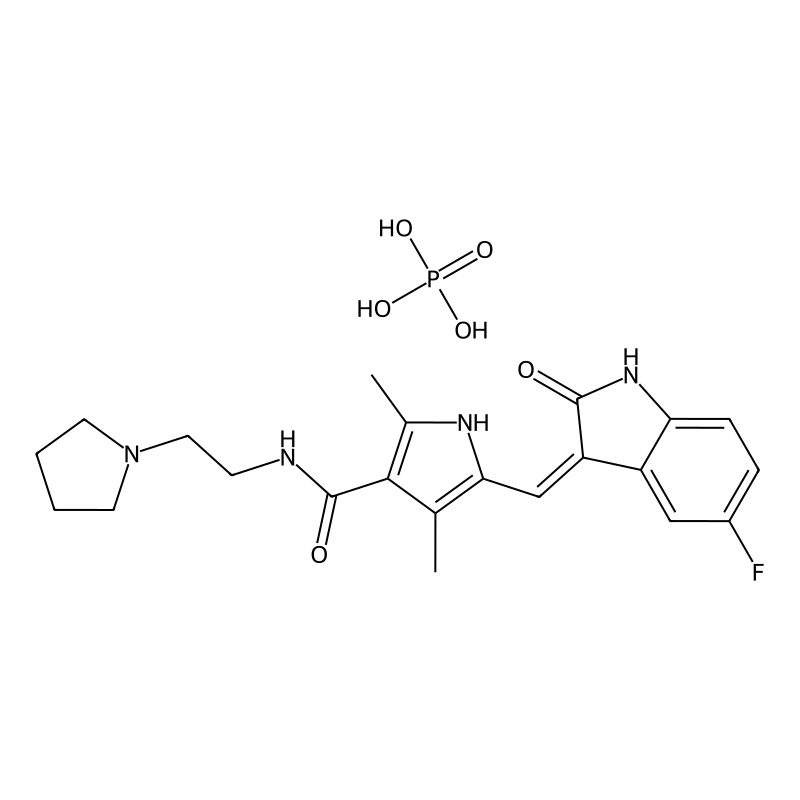

Toceranib phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Treatment of Canine Exocrine Pancreatic Adenocarcinoma

Scientific Field: Veterinary Oncology

Application Summary: Toceranib phosphate is used in the treatment of canine exocrine pancreatic adenocarcinoma, a rare and aggressive tumor.

Methods of Application: Toceranib is administered to dogs with confirmed pancreatic carcinoma.

Results: Toceranib was well-tolerated by all patients. Of the four patients who had image-based evaluation of clinical benefit, one achieved a partial response, two had stable disease, and one had progressive disease. The overall clinical benefit rate was 75%.

Drug Delivery Platform for Mastocytoma Cells

Scientific Field: Nanomedicine

Application Summary: A combination of Toceranib and nanohydroxyapatite (nHAp) is proposed as an antineoplastic drug delivery system.

Methods of Application: The crystalline nanorods of nHAp were synthesized by the co-precipitation method, while the amorphous Toceranib was obtained by its conversion from the crystalline form during nHAp–Toc preparation.

Results: The nHAp–Toc showed a slower and prolonged release of Toceranib. The release behavior was affected by hydrodynamic size, surface interaction, and the medium used (pH).

Management of Canine Insulinomas

Scientific Field: Veterinary Endocrinology

Application Summary: Toceranib phosphate is a veterinary targeted therapy that may provide benefit in the treatment of canine insulinomas.

Treatment of Canine Mast Cell Tumor

Methods of Application: Toceranib is administered orally to dogs with confirmed mast cell tumor.

Toceranib phosphate is a small molecule compound classified as a receptor tyrosine kinase inhibitor. It is primarily used in veterinary medicine for the treatment of canine mast cell tumors, specifically those that are cutaneous in nature. The compound operates by inhibiting multiple receptor tyrosine kinases, which play crucial roles in tumor growth and angiogenesis, effectively killing tumor cells and disrupting their blood supply. Toceranib phosphate is marketed under the brand name Palladia and was initially developed by SUGEN as a sister compound to sunitinib, which is used in human therapies .

Toceranib phosphate's primary mechanism of action involves inhibiting multiple RTKs, including those for vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) []. These kinases play a crucial role in promoting tumor angiogenesis (blood vessel formation) and tumor cell growth. By inhibiting these pathways, toceranib phosphate disrupts the tumor's blood supply and hinders its ability to proliferate [, ].

Toceranib phosphate is classified as a prescription medication with potential side effects in dogs. Common side effects include vomiting, diarrhea, lethargy, and anorexia []. It is essential to note that toceranib phosphate can be toxic if ingested by humans, and veterinary professionals should handle it with care [].

Further Considerations

While toceranib phosphate has shown promising results in treating canine MCTs, ongoing research is crucial for:

- Exploring its efficacy against other types of canine cancers.

- Developing strategies to minimize side effects and improve tolerability.

- Investigating potential interactions with other medications.

Toceranib phosphate exhibits stability under normal conditions, with no dangerous reactions reported during typical use. Its chemical structure allows it to interact with various receptor tyrosine kinases, leading to cellular signaling disruption that inhibits tumor growth. The compound's stability is crucial for its administration, as it does not decompose readily and does not pose significant hazards unless exposed to strong oxidizing agents or extreme conditions .

The biological activity of toceranib phosphate is primarily attributed to its role as a tyrosine kinase inhibitor. By blocking the activity of specific kinases involved in cell proliferation and angiogenesis, it effectively reduces tumor size and prevents metastasis. The pharmacokinetics of toceranib phosphate show a bioavailability of approximately 77%, with a protein binding rate of 91%-93% and an elimination half-life of about 16 hours . Common side effects in treated animals include diarrhea, weight loss, and decreased appetite .

Toceranib phosphate can be synthesized through several chemical processes that involve the formation of its indolinone structure. While specific synthetic pathways are proprietary, general methods include:

- Formation of the indolinone core: This involves cyclization reactions that build the bicyclic structure.

- Phosphorylation: The addition of phosphate groups is typically achieved through reactions with phosphoric acid derivatives.

- Purification: The final product undergoes purification processes such as crystallization or chromatography to ensure high purity suitable for pharmaceutical use .

Toceranib phosphate is mainly indicated for:

- Treatment of canine mast cell tumors: It is the first drug specifically developed for this purpose.

- Potential use in other cancers: Research suggests efficacy against sarcomas, carcinomas, melanomas, and multiple myeloma in dogs and cats, although some uses are off-label .

- Veterinary oncology: It serves as a significant advancement in cancer treatment options for pets .

Toceranib phosphate has been studied for its interactions with various other medications. Caution is advised when co-administering with:

- Calcitriol: May enhance hypercalcemia.

- Nonsteroidal anti-inflammatory drugs: Potentially increases gastrointestinal toxicity.

- CYP3A4 inhibitors: Could affect the metabolism of toceranib phosphate, altering its efficacy and safety profile .

Veterinarians typically monitor blood parameters closely during treatment to mitigate risks associated with these interactions.

Several compounds share similarities with toceranib phosphate in terms of mechanism or therapeutic use. Here are some notable examples:

| Compound Name | Class | Primary Use | Unique Features |

|---|---|---|---|

| Sunitinib | Tyrosine kinase inhibitor | Human cancers | Approved for multiple human cancers; broader spectrum of activity. |

| Imatinib | Tyrosine kinase inhibitor | Chronic myeloid leukemia | Targeted specifically at BCR-ABL fusion protein; well-studied in humans. |

| Lapatinib | Tyrosine kinase inhibitor | Breast cancer | Dual inhibition of epidermal growth factor receptors; used in combination therapies. |

Toceranib phosphate stands out due to its specific application in veterinary oncology, making it unique among these compounds that are primarily focused on human health applications .

Solubility Profile Across Solvent Systems

Toceranib phosphate demonstrates distinctive solubility characteristics across various solvent systems, reflecting its amphiphilic nature and the influence of its phosphate salt formation. The compound exhibits molecular formula C22H28FN4O6P with a molecular weight of 494.45-494.46 g/mol [1] [2] [3].

In organic solvents, toceranib phosphate shows moderate solubility in dimethyl sulfoxide (DMSO), with reported values ranging from 2.0 to 2.46 mg/mL, corresponding to 4.04-4.98 mM concentrations [1] [4] [5]. This solubility in DMSO is significantly higher than in aqueous systems, indicating the compound's preference for less polar environments. The compound demonstrates complete insolubility in ethanol [1] [6], which represents a significant limitation for pharmaceutical formulation approaches utilizing alcoholic co-solvents.

Methanol and chloroform provide enhanced solubility compared to water, though specific quantitative data for these solvents remains limited [4]. The enhanced solubility in chloroform suggests favorable interactions with moderately polar organic solvents, while the improved solubility in methanol compared to ethanol may be attributed to the smaller molecular size and different hydrogen-bonding patterns of methanol.

Aqueous solubility of toceranib phosphate ranges from 1.1 to 2.0 mg/mL (2.12-4.04 mM) [1] [7], positioning it as a moderately water-soluble compound. This aqueous solubility is particularly noteworthy given the compound's complex aromatic structure and multiple nitrogen-containing heterocycles. The phosphate salt formation significantly enhances water solubility compared to the free base form, demonstrating the importance of salt selection in pharmaceutical development.

| Solvent System | Solubility (mg/mL) | Solubility (mM) | Reference |

|---|---|---|---|

| Water | 1.1-2.0 | 2.12-4.04 | [1] [7] |

| DMSO | 2.0-2.46 | 4.04-4.98 | [1] [4] [5] |

| Ethanol | Insoluble | - | [1] [6] |

| Methanol | Higher than water | - | [4] |

| Chloroform | Higher than water | - | [4] |

Partition Coefficients and Lipophilicity

The lipophilicity profile of toceranib phosphate reveals a compound with moderate hydrophobic character, as evidenced by its calculated octanol-water partition coefficient (Log P) of 2.58 [8]. This value indicates favorable lipophilicity for biological membrane penetration while maintaining sufficient hydrophilicity for aqueous solubility.

The distribution coefficient (Log D) at physiological pH 7.4 shows a dramatically different value of 0.03 [8], highlighting the profound impact of ionization on the compound's partition behavior. This pH-dependent partitioning behavior is characteristic of ionizable compounds and demonstrates the significant influence of protonation states on tissue distribution and bioavailability.

The substantial difference between Log P and Log D values (2.58 versus 0.03) indicates that toceranib phosphate exists predominantly in ionized form at physiological pH, which affects its membrane permeability and tissue distribution patterns. This ionization-dependent partitioning behavior is particularly relevant for understanding the compound's pharmacokinetic properties, including its high protein binding of 91-93% [9] and oral bioavailability of 76.9-86% [9].

The calculated partition coefficients suggest that toceranib phosphate possesses optimal lipophilicity characteristics for oral absorption, falling within the generally accepted range for orally active compounds. The moderate Log P value indicates sufficient lipophilicity for membrane penetration without excessive hydrophobicity that could lead to poor solubility or non-specific binding.

Thermal Stability and Degradation Kinetics

Toceranib phosphate demonstrates considerable thermal stability under controlled conditions, with decomposition temperatures reported up to 200-208°C under inert atmospheres [10]. This thermal stability profile supports the compound's storage and processing requirements under normal pharmaceutical manufacturing conditions.

The compound's thermal degradation follows a multi-step process characteristic of complex organic phosphate esters. Under inert conditions, initial decomposition occurs around 200°C, with the process extending through multiple stages up to 750°C [10]. The degradation mechanism involves sequential breaking of chemical bonds, beginning with ester linkages and progressing to more complex structural rearrangements.

Storage stability requirements specify controlled room temperature conditions of 20-25°C (68-77°F) [11] [9], indicating excellent stability under normal pharmaceutical storage conditions. The compound requires no special storage precautions beyond standard temperature control, demonstrating robust chemical stability for commercial pharmaceutical applications.

Crystalline polymorph studies indicate that the solid-state form remains intact under controlled humidity conditions at 20-25°C, while amorphous phases may demonstrate different stability profiles . This polymorphic stability is crucial for maintaining consistent pharmaceutical performance and shelf-life characteristics.

The thermal stability data supports the compound's suitability for standard pharmaceutical processing techniques, including tablet compression and coating operations that may involve moderate temperature exposure. The absence of significant decomposition below 200°C provides an adequate safety margin for typical pharmaceutical manufacturing processes.

Protonation States and pH-Dependent Behavior

The protonation behavior of toceranib phosphate is governed by multiple ionizable groups within its structure, creating complex pH-dependent solubility and stability profiles. The compound exhibits enhanced solubility at low pH values (pH < 3), with maximum solubility observed around pH 3.5, followed by decreased solubility at neutral and alkaline pH conditions [13].

The phosphate moiety contributes two ionizable groups with pKa values approximately 0.9 and 6.0-6.4 [14], consistent with typical phosphate ester dissociation constants. These pKa values indicate that the first proton is essentially completely dissociated under all physiologically relevant pH conditions, while the second proton dissociation occurs within the physiological pH range.

The pH-dependent solubility behavior reflects the ionization state of the nitrogen-containing heterocycles within the toceranib structure. At acidic pH values, protonation of nitrogen atoms increases the molecule's polarity and water solubility through enhanced electrostatic interactions with water molecules [15]. This pH-dependent solubility has significant implications for gastrointestinal absorption and formulation development.

The compound's stability also demonstrates pH dependence, with increased stability observed at higher pH values, creating a stability-solubility paradox that requires careful consideration in pharmaceutical development [15]. This relationship necessitates optimization of pH conditions to balance adequate solubility for dissolution with sufficient stability for product shelf-life.

| pH Condition | Solubility Behavior | Stability Profile | Reference |

|---|---|---|---|

| pH < 3 | Enhanced solubility | Reduced stability | [13] |

| pH 3.5 | Maximum solubility | Moderate stability | [13] |

| pH 7.4 | Moderate solubility | Good stability | [13] |

| pH > 8 | Reduced solubility | Enhanced stability | [13] |

The ionization behavior significantly influences the compound's interaction with biological membranes and transport proteins. At physiological pH, the predominantly ionized form exhibits reduced membrane permeability compared to the neutral species, affecting absorption kinetics and tissue distribution patterns. This pH-dependent behavior contributes to the compound's overall pharmacokinetic profile and therapeutic efficacy.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

ATC Code

KEGG Target based Classification of Drugs

Receptor tyrosine kinases (RTK)

PDGFR family

KIT (CD117) [HSA:3815] [KO:K05091]

Pictograms

Health Hazard

Wikipedia

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

2: Wiles V, Hohenhaus A, Lamb K, Zaidi B, Camps-Palau M, Leibman N. Retrospective evaluation of toceranib phosphate (Palladia) in cats with oral squamous cell carcinoma. J Feline Med Surg. 2016 Jan 11. pii: 1098612X15622237. [Epub ahead of print] PubMed PMID: 26755491.

3: Jang JK, Chretin J, Bruyette D, Hu P, Epstein AL. Phase 1 Dose-Escalation Study with LEC/chTNT-3 and Toceranib Phosphate (Palladia(®)) in Dogs with Spontaneous Malignancies. J Cancer Sci Ther. 2015;7(6):167-174. Epub 2015 May 30. PubMed PMID: 26635918; PubMed Central PMCID: PMC4666026.

4: Burton JH, Venable RO, Vail DM, Williams LE, Clifford CA, Axiak-Bechtel SM, Avery AC, Thamm DH. Pulse-Administered Toceranib Phosphate Plus Lomustine for Treatment of Unresectable Mast Cell Tumors in Dogs. J Vet Intern Med. 2015 Jul-Aug;29(4):1098-104. doi: 10.1111/jvim.13573. Epub 2015 Jun 25. PubMed PMID: 26119008.

5: Gardner HL, London CA, Portela RA, Nguyen S, Rosenberg MP, Klein MK, Clifford C, Thamm DH, Vail DM, Bergman P, Crawford-Jakubiak M, Henry C, Locke J, Garrett LD. Maintenance therapy with toceranib following doxorubicin-based chemotherapy for canine splenic hemangiosarcoma. BMC Vet Res. 2015 Jun 11;11:131. doi: 10.1186/s12917-015-0446-1. PubMed PMID: 26062540; PubMed Central PMCID: PMC4464614.

6: London CA, Gardner HL, Mathie T, Stingle N, Portela R, Pennell ML, Clifford CA, Rosenberg MP, Vail DM, Williams LE, Cronin KL, Wilson-Robles H, Borgatti A, Henry CJ, Bailey DB, Locke J, Northrup NC, Crawford-Jakubiak M, Gill VL, Klein MK, Ruslander DM, Thamm DH, Phillips B, Post G. Impact of Toceranib/Piroxicam/Cyclophosphamide Maintenance Therapy on Outcome of Dogs with Appendicular Osteosarcoma following Amputation and Carboplatin Chemotherapy: A Multi-Institutional Study. PLoS One. 2015 Apr 29;10(4):e0124889. doi: 10.1371/journal.pone.0124889. eCollection 2015. PubMed PMID: 25923466; PubMed Central PMCID: PMC4414350.

7: Halsey CH, Gustafson DL, Rose BJ, Wolf-Ringwall A, Burnett RC, Duval DL, Avery AC, Thamm DH. Development of an in vitro model of acquired resistance to toceranib phosphate (Palladia®) in canine mast cell tumor. BMC Vet Res. 2014 May 6;10:105. doi: 10.1186/1746-6148-10-105. PubMed PMID: 24885200; PubMed Central PMCID: PMC4049511.

8: Pan X, Tsimbas K, Kurzman ID, Vail DM. Safety evaluation of combination CCNU and continuous toceranib phosphate (Palladia(®) ) in tumour-bearing dogs: a phase I dose-finding study. Vet Comp Oncol. 2014 Apr 16. doi: 10.1111/vco.12091. [Epub ahead of print] PubMed PMID: 24735385.

9: Bernabe LF, Portela R, Nguyen S, Kisseberth WC, Pennell M, Yancey MF, London CA. Evaluation of the adverse event profile and pharmacodynamics of toceranib phosphate administered to dogs with solid tumors at doses below the maximum tolerated dose. BMC Vet Res. 2013 Sep 30;9:190. doi: 10.1186/1746-6148-9-190. PubMed PMID: 24079884; PubMed Central PMCID: PMC3850926.

10: Pérez ML, Culver S, Owen JL, Dunbar M, Kow K, Breen M, Milner RJ. Partial cytogenetic response with toceranib and prednisone treatment in a young dog with chronic monocytic leukemia. Anticancer Drugs. 2013 Nov;24(10):1098-103. doi: 10.1097/CAD.0000000000000018. PubMed PMID: 23995854.

11: Leblanc AK, Miller AN, Galyon GD, Moyers TD, Long MJ, Stuckey AC, Wall JS, Morandi F. Preliminary evaluation of serial (18) FDG-PET/CT to assess response to toceranib phosphate therapy in canine cancer. Vet Radiol Ultrasound. 2012 May-Jun;53(3):348-57. doi: 10.1111/j.1740-8261.2012.01925.x. Epub 2012 Feb 24. PubMed PMID: 22360684.

12: Mitchell L, Thamm DH, Biller BJ. Clinical and immunomodulatory effects of toceranib combined with low-dose cyclophosphamide in dogs with cancer. J Vet Intern Med. 2012 Mar-Apr;26(2):355-62. doi: 10.1111/j.1939-1676.2011.00883.x. Epub 2012 Feb 4. PubMed PMID: 22303814.

13: London C, Mathie T, Stingle N, Clifford C, Haney S, Klein MK, Beaver L, Vickery K, Vail DM, Hershey B, Ettinger S, Vaughan A, Alvarez F, Hillman L, Kiselow M, Thamm D, Higginbotham ML, Gauthier M, Krick E, Phillips B, Ladue T, Jones P, Bryan J, Gill V, Novasad A, Fulton L, Carreras J, McNeill C, Henry C, Gillings S. Preliminary evidence for biologic activity of toceranib phosphate (Palladia(®)) in solid tumours. Vet Comp Oncol. 2012 Sep;10(3):194-205. doi: 10.1111/j.1476-5829.2011.00275.x. Epub 2011 Jun 1. PubMed PMID: 22236194; PubMed Central PMCID: PMC3732378.

14: de Vos J, Ramos Vega S, Noorman E, de Vos P. Primary frontal sinus squamous cell carcinoma in three dogs treated with piroxicam combined with carboplatin or toceranib. Vet Comp Oncol. 2012 Sep;10(3):206-13. doi: 10.1111/j.1476-5829.2011.00292.x. Epub 2011 Aug 30. PubMed PMID: 22236048.

15: Chon E, McCartan L, Kubicek LN, Vail DM. Safety evaluation of combination toceranib phosphate (Palladia®) and piroxicam in tumour-bearing dogs (excluding mast cell tumours): a phase I dose-finding study. Vet Comp Oncol. 2012 Sep;10(3):184-93. doi: 10.1111/j.1476-5829.2011.00265.x. Epub 2011 Mar 21. PubMed PMID: 22235941.

16: Robat C, London C, Bunting L, McCartan L, Stingle N, Selting K, Kurzman I, Vail DM. Safety evaluation of combination vinblastine and toceranib phosphate (Palladia®) in dogs: a phase I dose-finding study. Vet Comp Oncol. 2012 Sep;10(3):174-83. doi: 10.1111/j.1476-5829.2011.00261.x. Epub 2011 Jan 31. PubMed PMID: 22235914; PubMed Central PMCID: PMC3837095.

17: Carlsten KS, London CA, Haney S, Burnett R, Avery AC, Thamm DH. Multicenter prospective trial of hypofractionated radiation treatment, toceranib, and prednisone for measurable canine mast cell tumors. J Vet Intern Med. 2012 Jan-Feb;26(1):135-41. doi: 10.1111/j.1939-1676.2011.00851.x. Epub 2011 Dec 19. PubMed PMID: 22176473; PubMed Central PMCID: PMC3837098.

18: Yancey MF, Merritt DA, Lesman SP, Boucher JF, Michels GM. Pharmacokinetic properties of toceranib phosphate (Palladia, SU11654), a novel tyrosine kinase inhibitor, in laboratory dogs and dogs with mast cell tumors. J Vet Pharmacol Ther. 2010 Apr;33(2):162-71. doi: 10.1111/j.1365-2885.2009.01133.x. PubMed PMID: 20444041.

19: Yancey MF, Merritt DA, White JA, Marsh SA, Locuson CW. Distribution, metabolism, and excretion of toceranib phosphate (Palladia, SU11654), a novel tyrosine kinase inhibitor, in dogs. J Vet Pharmacol Ther. 2010 Apr;33(2):154-61. doi: 10.1111/j.1365-2885.2009.01120.x. PubMed PMID: 20444040.

20: London CA, Malpas PB, Wood-Follis SL, Boucher JF, Rusk AW, Rosenberg MP, Henry CJ, Mitchener KL, Klein MK, Hintermeister JG, Bergman PJ, Couto GC, Mauldin GN, Michels GM. Multi-center, placebo-controlled, double-blind, randomized study of oral toceranib phosphate (SU11654), a receptor tyrosine kinase inhibitor, for the treatment of dogs with recurrent (either local or distant) mast cell tumor following surgical excision. Clin Cancer Res. 2009 Jun 1;15(11):3856-65. doi: 10.1158/1078-0432.CCR-08-1860. Epub 2009 May 26. PubMed PMID: 19470739.